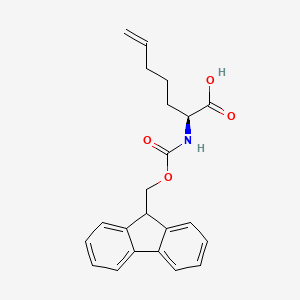

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds are often used in the design of stapled antimicrobial peptides .

Biochemical Pathways

Stapled peptides generally work by stabilizing the secondary structure of antimicrobial peptides, inducing protease resistance, increasing cell penetration, and enhancing biological activity .

Pharmacokinetics

The stapling process generally improves the stability of peptides, which could potentially enhance their bioavailability .

Result of Action

The result of the action of this compound is the creation of stapled peptides with enhanced stability and biological activity. These peptides are more resistant to proteolytic degradation and exhibit increased α-helicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of stapled peptides can be affected by the presence of proteases, which can degrade peptides. The stapling process improves the peptides’ resistance to proteases .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid is a compound derived from the fluorene structure, which has garnered interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorene moiety, which is known for its diverse pharmacological actions. The specific configuration of the (S)-enantiomer contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to fluorene derivatives. For instance, derivatives of 9-fluorenone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of different substituents on the aryl moiety has been shown to enhance antimicrobial efficacy, with electron-withdrawing groups like chlorine increasing activity against both planktonic and biofilm states of bacteria .

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| Tilorone | Staphylococcus aureus | 100 |

| N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | E. coli, P. aeruginosa | Comparable to streptomycin |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, research on related compounds indicates that they can act as inhibitors of enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The inhibition of this enzyme is crucial in developing new treatments for tuberculosis .

Cytotoxicity and Antiproliferative Effects

Studies involving fluorenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of specific functional groups has been found to enhance antiproliferative activity, making these compounds potential candidates for cancer therapy. For instance, structural modifications that optimize the interaction with biological targets can lead to improved potency .

Case Studies

- Inhibition of Mycobacterium tuberculosis : A series of fluorenone derivatives were synthesized and screened for their activity against M. tuberculosis. Compounds exhibited IC50 values ranging from 14 to 67 nM against key HDAC isoforms, demonstrating significant enzyme inhibition potential .

- Antimicrobial Screening : A study assessed the antimicrobial activity of several 9-fluorenone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had comparable efficacy to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Applications De Recherche Scientifique

Antimicrobial Properties

Research has demonstrated that compounds with fluorenyl moieties exhibit significant antimicrobial activity. For instance, derivatives of 9-fluorenone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of alkyl side chains into the structure has been correlated with enhanced antibacterial properties, suggesting that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid may also possess similar efficacy against resistant strains .

Anticancer Potential

Fluorenyl derivatives are under investigation for their anticancer properties. Studies indicate that modifications to the fluorenyl structure can lead to compounds with improved cytotoxicity against cancer cell lines. For example, analogs have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer models . The specific mechanism of action often involves the disruption of cellular processes through apoptosis induction.

Drug Development

The unique structural characteristics of this compound make it a promising candidate for drug development. Its ability to act as a scaffold for various pharmacophores allows for the design of new therapeutic agents targeting specific diseases, particularly infectious diseases and cancers .

Molecular Targeting

Recent studies have focused on the compound's potential as a selective inhibitor in enzyme systems relevant to disease pathways. For instance, fluorenyl derivatives have been explored as inhibitors of falcipain enzymes in Plasmodium falciparum, which could lead to novel treatments for malaria . This specificity highlights the importance of structural modifications in enhancing selectivity and reducing off-target effects.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1: Antimicrobial Evaluation | Compounds showed MIC values lower than 256 mg/mL against multidrug-resistant strains | Potential for developing new antimicrobial therapies |

| Study 2: Anticancer Activity | Fluorenyl derivatives induced apoptosis in cancer cell lines | Opportunities for targeted cancer therapies |

| Study 3: Inhibition of Falcipain | Identified as selective inhibitors with low cytotoxicity | Development of antimalarial drugs |

Analyse Des Réactions Chimiques

Fmoc Deprotection

The Fmoc group is selectively removed under basic conditions to regenerate the free amine, enabling further functionalization. Piperidine (20–50% in DMF) is commonly used, though specific deprotection data for this compound is limited in publicly available literature.

Olefin Metathesis for Peptide Stapling

The terminal alkene (C6–C7) participates in ring-closing metathesis (RCM) reactions, enabling the synthesis of stapled peptides. This reaction stabilizes α-helical structures in peptides, enhancing protease resistance and bioactivity.

| Stapling Application | Catalyst | Impact |

|---|---|---|

| Stabilization of antimicrobial peptides | Grubbs catalyst | Increased helicity, protease resistance, and cell penetration |

For example, stapled analogs of magainin 2 exhibit 4–8× greater activity against Staphylococcus aureus compared to linear peptides .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard reactions, including:

-

Esterification : With alcohols (e.g., methanol/H⁺) to form methyl esters.

-

Amide Coupling : Via carbodiimide reagents (e.g., EDC/HOBt) for peptide bond formation.

Comparative Reactivity of Analogs

Structural analogs exhibit varied reactivity based on side-chain modifications:

Stability and Storage

The compound is stable under inert conditions but degrades in strong acids/bases. Recommended storage:

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSIYGFZZWFAAI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743465 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856412-22-1 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.